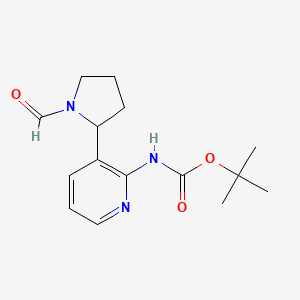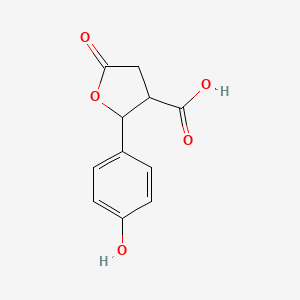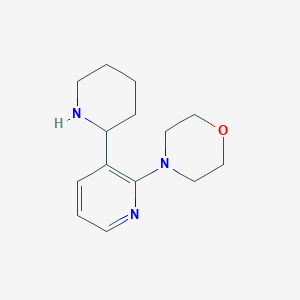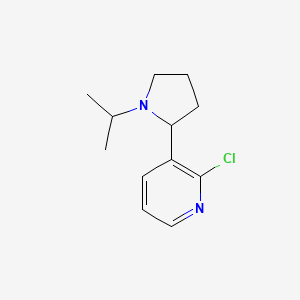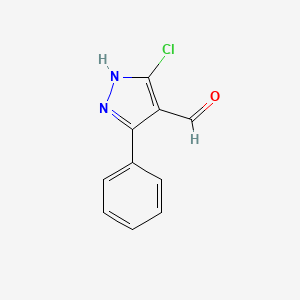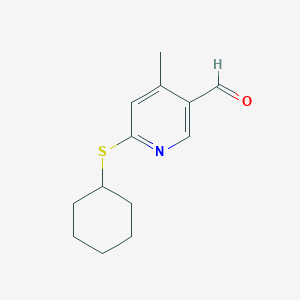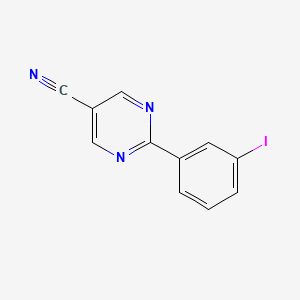
2-(3-Iodophenyl)pyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Iodophenyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has garnered interest due to its potential as an anticancer agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)pyrimidine-5-carbonitrile typically involves the reaction of 3-iodoaniline with a suitable pyrimidine precursor. One common method involves the condensation of 3-iodoaniline with cyanoacetic acid followed by cyclization to form the pyrimidine ring. The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Iodophenyl)pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Reagents like palladium catalysts and organometallic reagents (e.g., Grignard reagents) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various substituted phenyl derivatives, while oxidation or reduction could modify the functional groups on the pyrimidine ring.
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound has shown promise in biological assays, particularly for its anticancer properties.
Industry: The compound’s unique structure makes it valuable for the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(3-Iodophenyl)pyrimidine-5-carbonitrile primarily involves its role as a tyrosine kinase inhibitor. Tyrosine kinases are enzymes that play a crucial role in the regulation of cell growth and differentiation. By inhibiting these enzymes, the compound can interfere with the signaling pathways that promote cancer cell proliferation. Molecular docking studies have shown that the compound binds to the active site of the epidermal growth factor receptor (EGFR), thereby blocking its activity .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Iodophenyl)pyrimidine-5-carbonitrile
- 2-(3-Bromophenyl)pyrimidine-5-carbonitrile
- 2-(3-Chlorophenyl)pyrimidine-5-carbonitrile
Uniqueness
2-(3-Iodophenyl)pyrimidine-5-carbonitrile stands out due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom’s size and electron-withdrawing properties can enhance the compound’s ability to interact with biological targets, making it a more potent inhibitor compared to its bromine or chlorine analogs .
Propiedades
Número CAS |
1447606-96-3 |
|---|---|
Fórmula molecular |
C11H6IN3 |
Peso molecular |
307.09 g/mol |
Nombre IUPAC |
2-(3-iodophenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H6IN3/c12-10-3-1-2-9(4-10)11-14-6-8(5-13)7-15-11/h1-4,6-7H |
Clave InChI |
RTTWDZSFCUNYTF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)I)C2=NC=C(C=N2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



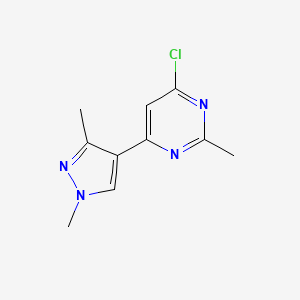
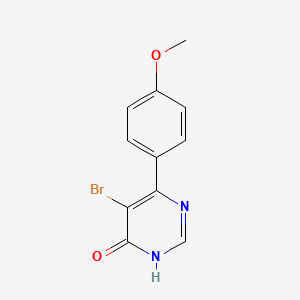
![[1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid tert-butyl ester](/img/structure/B11799781.png)
